molecular formula C16H16ClNO B2370727 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride CAS No. 874912-76-2

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

Cat. No.: B2370727
CAS No.: 874912-76-2
M. Wt: 273.76
InChI Key: YDYIILJVVXUUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C16H16ClNO. It is commonly used in various scientific experiments and research due to its unique chemical properties.

Scientific Research Applications

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving fluorescence due to the anthracene moiety.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the reaction of anthracene with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene and Key Organics provide bulk custom synthesis and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .

Mechanism of Action

The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The anthracene moiety allows it to participate in fluorescence-based studies, while the amino and alcohol groups enable it to form hydrogen bonds and interact with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(anthracen-9-yl)ethanol: Similar structure but without the hydrochloride salt.

    9-Anthracenemethanol: Contains the anthracene moiety but with a different functional group.

    Anthracene-9-carboxylic acid: Another anthracene derivative with a carboxylic acid group.

Uniqueness

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its combination of the anthracene moiety with both amino and alcohol functional groups, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

2-amino-2-anthracen-9-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYIILJVVXUUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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